Norloline

Content Navigation

CAS Number

Product Name

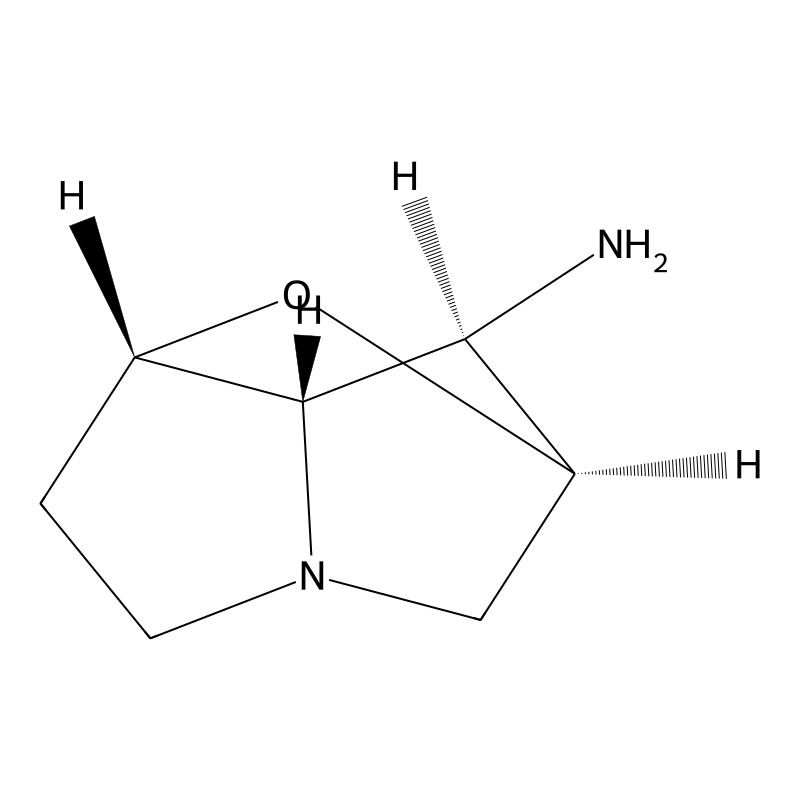

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Norloline is a natural product found in Lolium temulentum with data available.

Agricultural Science: Insecticidal Applications

Scientific Field: Agricultural Science Application Summary: Norloline exhibits insecticidal properties when used in symbiosis with grasses and fungal endophytes. It is part of the loline alkaloids, which are known for their bioprotective qualities against insect pests. Methods of Application: The application involves the cultivation of grass species that harbor endophytic fungi capable of producing Norloline. The compound is synthesized within the plant-fungal system and provides resistance against insect herbivory. Results and Outcomes: Studies have shown that grasses containing Norloline have significantly lower rates of insect damage compared to non-symbiotic variants. This is quantified by measuring the biomass of the grass and the survival rate of the insect population .

Environmental Science: Nitrification Inhibition

Scientific Field: Environmental Science Application Summary: Norloline has been studied for its potential role as a nitrification inhibitor, which could reduce nitrogen loss in soils and decrease nitrous oxide emissions, a potent greenhouse gas. Methods of Application: The compound is applied to soil systems to study its effect on the microbial processes involved in nitrogen cycling. Isotopic labeling with

15N^{15}N15N

is used to trace the transformation of nitrogen compounds. Results and Outcomes: Preliminary findings suggest that Norloline can affect the soil microbial community and reduce the rate of nitrification. This is measured by the decrease in labeled nitrate and nitrous oxide production .Biomedical Research: Antimicrobial Activity

Scientific Field: Biomedical Research Application Summary: Norloline’s derivatives are explored for their antimicrobial properties, particularly against bacteria that are resistant to conventional antibiotics. Methods of Application: The antimicrobial activity is assessed using in vitro assays, where bacterial cultures are exposed to various concentrations of Norloline derivatives, and the minimum inhibitory concentration (MIC) is determined. Results and Outcomes: The studies have shown that certain derivatives can effectively inhibit bacterial growth, with MIC values indicating the potential for therapeutic use .

Environmental Science: Nitrification Inhibition

is used to trace the transformation of nitrogen compounds. Results and Outcomes: Preliminary findings suggest that Norloline can affect the soil microbial community and reduce the rate of nitrification. This is measured by the decrease in labeled nitrate and nitrous oxide production .Norloline is a member of the loline alkaloid family, which are nitrogen-containing compounds primarily produced by certain grass-endophyte symbioses. These alkaloids are characterized by a unique saturated pyrrolizidine ring structure that includes a primary amine at the C-1 carbon and an internal ether bridge connecting two distant carbons (C-2 and C-7) within the ring. This structural feature is relatively uncommon among organic compounds, making norloline and its relatives distinct in their chemical properties and biological activities .

- Condensation Reactions: The initial biosynthesis of norloline involves the condensation of L-proline and L-homoserine, catalyzed by pyridoxal phosphate-dependent enzymes, leading to the formation of intermediates essential for constructing the loline framework .

- Oxidative Reactions: Subsequent steps include oxidative decarboxylation and cyclization, which result in the formation of the core loline structure. The introduction of functional groups through oxidation processes can modify its biological activity .

- Total Synthesis: Recent studies have demonstrated asymmetric total syntheses of norloline derivatives, employing advanced synthetic techniques such as vinylogous aldol reactions and intramolecular oxa-heteroconjugate additions .

Norloline exhibits significant biological activity, particularly in plant defense mechanisms. It has been shown to:

- Enhance Resistance: Norloline increases the resistance of endophyte-infected grasses to insect herbivores and may also protect plants from environmental stresses like drought and competition .

- Insecticidal Properties: Various studies have reported that norloline and its derivatives possess insecticidal properties, with varying potency against different species. For instance, it has demonstrated effectiveness against pests such as Rhopalosiphum and Periplaneta americana through mechanisms that may involve neurotoxic effects or deterrence .

The synthesis of norloline can be approached through several methods:

- Biosynthetic Pathways: The natural biosynthesis in grass-endophyte systems involves a series of enzymatic reactions starting from amino acid precursors .

- Total Synthesis Techniques: Synthetic methods have been developed that allow for the asymmetric synthesis of norloline derivatives. For example, the synthesis of (+)-N-acetyl norloline has been achieved using a 12-step process that incorporates key reactions like aldol reactions and reductive steps .

- Direct Access Strategies: New synthetic strategies have been proposed that provide direct access to various loline alkaloids, including norloline, through innovative chemical transformations .

Norloline has potential applications in several fields:

- Agriculture: Its insecticidal properties make it a candidate for developing natural pesticides that could reduce reliance on synthetic chemicals.

- Pharmaceuticals: The unique biological activities associated with norloline may lead to its exploration as a therapeutic agent or as a model compound for drug development targeting specific biological pathways.

- Biotechnology: Research into loline alkaloids contributes to understanding plant-microbe interactions, which can inform biotechnological applications in crop improvement and sustainability.

Studies on norloline's interactions primarily focus on its effects on herbivores and its role in plant defense:

- Insect Herbivore Interactions: Research indicates that norloline alters feeding behavior and survival rates of various insect species, suggesting its role as a defensive metabolite .

- Endophyte Relationships: The presence of norloline in grasses can enhance symbiotic relationships with endophytes, improving plant health and resilience against biotic stressors.

Norloline shares structural similarities with other loline alkaloids and pyrrolizidine alkaloids. Here are some comparable compounds:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Loline | Similar pyrrolizidine ring | More common in grass-endophyte systems |

| Lolines | Variants with different substituents at C-1 | Variable bioactivity based on substituent nature |

| Pyrrolizidine Alkaloids | Tertiary amine structures | Generally more widespread in various plant species |

Norloline's uniqueness lies in its specific biosynthetic pathway and the distinct effects it has on insect herbivores compared to other similar compounds. Its production is closely tied to specific endophyte associations, which may not be the case for all related alkaloids .

Asymmetric Synthesis of (+)-N-Acetyl Norloline

The synthesis strategy relies on the Rassu/Casiraghi's vinylogous aldol reaction as a fundamental step, which provides excellent stereocontrol for establishing the required stereochemical framework [1] [2] [3]. This reaction enables the formation of critical carbon-carbon bonds while maintaining the desired stereochemical integrity throughout the synthetic sequence.

A particularly important aspect of this synthesis involves an intramolecular oxa-heteroconjugate addition reaction, which plays a crucial role in constructing the characteristic strained oxygen bridge of the loline alkaloid core [1] [2] [3]. This transformation demonstrates the feasibility of forming the challenging ether bridge under mild conditions, a feature that distinguishes loline alkaloids from other pyrrolizidine alkaloids.

The synthesis also incorporates a reductive amination step to establish the four contiguous stereogenic centers required for the loline alkaloid structure [1] [2] [3]. This approach provides a systematic method for controlling the stereochemical outcome at multiple positions simultaneously, ensuring the correct three-dimensional arrangement of functional groups.

Recent advances in loline alkaloid synthesis have introduced an asymmetric Mannich-type reaction approach, which offers an alternative strategy for constructing the loline core structure [4]. This method employs the enolate of O-Boc-protected methyl glycolate with an N-tert-butylsulfinylimine derived from tert-butylsulfinamide condensation with a 3-hydroxyprolinal derivative [4]. The resulting methodology provides excellent stereocontrol and yields norloline dihydrochloride in 85% yield, which can be readily converted to N-acetyl loline in 67% yield through standard acetylation procedures [4].

Key Intermediate Formation in Abiotic Synthesis

The formation of key intermediates in abiotic synthesis represents a critical component of successful loline alkaloid synthesis strategies. The synthetic approach to loline alkaloids faces significant challenges due to the presence of the strained ether bridge connecting carbons 2 and 7 of the pyrrolizidine ring system [5] [6].

One of the most efficient synthetic routes involves the formation of a bromopyrrolizidine intermediate through an unprecedented transannular aminobromination reaction [5] [6]. This transformation converts an eight-membered cyclic carbamate into the desired pyrrolizidine skeleton with high chemo- and stereoselectivity [5] [6]. The reaction proceeds through a transannular attack of the carbamate nitrogen, yielding the pyrrolizidine framework that serves as a versatile intermediate for further functionalization [7].

The synthetic strategy also incorporates a Sharpless epoxidation to establish the necessary stereochemical control early in the synthesis [5] [6]. This asymmetric epoxidation provides the foundation for subsequent transformations while ensuring the correct absolute configuration of the final product. The use of Grubbs olefin metathesis further enhances the efficiency of the synthesis by enabling the formation of cyclic structures under mild conditions [5] [6].

Another significant intermediate formation involves the use of N-tert-butylsulfinyl protection strategies [4]. The synthesis utilizes N-tert-butylsulfinylimine intermediates that can be efficiently converted to the desired loline alkaloid core through a series of carefully orchestrated transformations. The N-tert-butylsulfinyl group serves as both a protecting group and a stereocontrolling element, enabling the formation of the correct stereochemical arrangement at multiple positions [4].

The formation of the characteristic ether bridge represents one of the most challenging aspects of loline alkaloid synthesis [8]. Recent synthetic approaches have demonstrated that the ether bridge can be formed through intramolecular cyclization reactions, although these transformations often proceed in modest yields and require careful optimization of reaction conditions [8]. The successful formation of this bridge is evidenced by characteristic nuclear magnetic resonance correlations between the bridging carbon atoms, confirming the presence of the strained ether linkage [8].

Biosynthetic Route in Endophytic Fungi

Enzymatic Catalysis by LOL Gene Cluster Products

The biosynthetic pathway for loline alkaloids in endophytic fungi is orchestrated by a specialized gene cluster designated LOL (Loline), which encodes multiple enzymes responsible for the complete biosynthetic sequence [9] [10] [11]. This gene cluster represents a remarkable example of secondary metabolite biosynthesis organization, with genes arranged in a conserved order that facilitates coordinated expression and regulation [9].

The LOL gene cluster consists of up to 11 genes positioned in the following order: lolF, lolC, lolD, lolO, lolA, lolU, lolP, lolT, lolE, lolN, and lolM [9] [12]. Each gene product contributes specific enzymatic activities essential for the biosynthetic pathway, with several enzymes catalyzing unique transformations rarely observed in other biosynthetic systems [9] [11].

LolC, a pyridoxal 5'-phosphate-dependent enzyme, catalyzes the first committed step of the biosynthetic pathway through the condensation of O-acetyl-L-homoserine (derived from L-aspartic acid) and L-proline to form N-(3-amino-3-carboxypropyl)proline [11] [12]. This unusual γ-substitution reaction establishes the foundation for the entire loline alkaloid structure and represents a key branch point from primary metabolism [11].

The enzymatic sequence continues with LolD, predicted to function as an ornithine decarboxylase, which contributes to the formation of the pyrrolizidine ring system [9]. This enzyme works in concert with other LOL gene products to ensure proper ring formation and stereochemical control throughout the biosynthetic sequence [9].

LolA serves as an amino acid-binding protein that likely facilitates substrate presentation and cofactor interactions during the biosynthetic process [9]. While its exact mechanistic role remains under investigation, LolA appears to be essential for maintaining the efficiency and selectivity of the overall biosynthetic pathway [9].

LolU functions as a regulatory protein containing a DNA-binding domain, suggesting its involvement in coordinating the expression of other LOL genes [9]. This regulatory function ensures that the biosynthetic enzymes are produced in appropriate stoichiometric ratios and at optimal times during the fungal life cycle [9].

Several LOL gene products are involved in redox reactions essential for loline alkaloid biosynthesis. LolF, LolP, and LolE are predicted to carry out various oxidation and reduction reactions, with LolP functioning as a cytochrome P450 enzyme specifically required for the conversion of N-methylloline to N-formylloline [9] [13]. This represents the final oxidative step in the biosynthetic pathway and demonstrates the sophisticated enzymatic machinery required for loline alkaloid diversification [13].

The coordinated expression of LOL genes has been demonstrated through extensive gene expression studies, which show that all genes in the cluster are co-expressed under conditions conducive to loline alkaloid production [9]. This coordinated expression pattern supports the hypothesis that the gene cluster functions as an integrated biosynthetic unit, with each enzyme contributing to the overall efficiency of the pathway [9].

Role of N-Acetylnorloline as Cyclization Precursor

N-Acetylnorloline has been definitively established as the first fully cyclized loline alkaloid and serves as the central precursor for all other loline alkaloid derivatives [14] [15] [12]. This compound represents a critical branch point in the biosynthetic pathway, where the characteristic tricyclic structure with the strained ether bridge is first formed [14] [15].

The formation of N-acetylnorloline occurs through the action of LolO, a 2-oxoglutarate-dependent non-heme iron oxygenase that catalyzes the remarkable conversion of exo-1-acetamidopyrrolizidine to N-acetylnorloline [16] [11] [17]. This transformation involves the simultaneous oxidation of carbons 2 and 7 of the pyrrolizidine ring system, resulting in the formation of the characteristic ether bridge that defines the loline alkaloid family [16] [11].

The enzymatic mechanism of LolO represents one of the most unusual transformations in natural product biosynthesis, as it involves the formation of a highly strained ether bridge through a four-electron oxidation process [11] [17]. The enzyme accomplishes this feat through sequential hydroxylation and oxacyclization reactions, first forming a C2-hydroxylated intermediate before proceeding to the final ether bridge formation [11] [17].

Detailed mechanistic studies have revealed that LolO operates through a unique repositioning mechanism that involves coordination of the C2-alkoxide intermediate during the second reaction [17]. This dynamic repositioning enables the enzyme to direct the ferryl intermediate toward the appropriate C7 position for ether bridge formation, demonstrating remarkable enzymatic sophistication in controlling reaction outcome [17].

The stereochemical course of the LolO-catalyzed reaction has been extensively characterized, showing that the enzyme performs endo-hydrogen abstraction followed by carbon-oxygen bond formation with retention of configuration [11] [18]. This stereochemical control is essential for producing the correct three-dimensional structure of the loline alkaloid core [11] [18].

Isotopic labeling studies have confirmed that N-acetylnorloline is indeed a true pathway intermediate rather than a side product [14] [15]. When cultures are supplied with deuterium-labeled exo-1-acetamidopyrrolizidine, the resulting N-acetylnorloline retains the isotopic labels in the expected positions, confirming its role as a direct precursor [14] [15].

The central role of N-acetylnorloline as a cyclization precursor is further supported by genetic studies showing that knockout strains lacking both lolN and lolM genes accumulate N-acetylnorloline as the end product [14] [15] [12]. This accumulation pattern demonstrates that N-acetylnorloline serves as the substrate for subsequent diversification reactions that produce the full spectrum of loline alkaloids [14] [15] [12].

Post-Biosynthetic Modifications

Fungal Methyltransferase (LolM) Activity

The fungal methyltransferase LolM plays a crucial role in the chemical diversification of loline alkaloids by catalyzing the sequential methylation of the N-1 position of the pyrrolizidine ring system [15] [19] [12]. This enzyme has been definitively characterized through heterologous expression studies in yeast, which confirmed its function as an N-methyltransferase capable of converting norloline to loline and subsequently loline to N-methylloline [15] [19].

LolM utilizes S-adenosyl-L-methionine as the methyl donor in its catalytic mechanism, following the standard biochemical pathway for methyltransferase reactions [15] [12]. The enzyme demonstrates remarkable substrate specificity, showing strong preference for loline alkaloid substrates while maintaining high catalytic efficiency for both primary and secondary methylation reactions [15] [12].

Biochemical characterization of LolM activity has revealed its capacity to perform consecutive methylation reactions on the same substrate molecule [15] [19]. When norloline is provided as substrate along with S-adenosyl-L-methionine, the enzyme produces both loline and N-methylloline, with the latter representing the product of two sequential methylation events [15] [19]. This dual activity demonstrates the enzyme's ability to remain associated with its product long enough to catalyze multiple turnover events [15] [19].

The kinetic properties of LolM have been investigated through in vitro assays using crude protein extracts from yeast expressing the recombinant enzyme [15] [20]. These studies show that the enzyme efficiently converts approximately half of the available loline substrate to N-methylloline under standard assay conditions, indicating robust catalytic activity [15] [20]. Control experiments using protein extracts from yeast transformed with empty vector showed no methyltransferase activity, confirming the specific role of LolM in these transformations [15] [20].

The substrate specificity of LolM extends to both norloline and loline, with the enzyme showing efficient catalytic activity toward both compounds [15] [12]. This broad substrate recognition enables the enzyme to participate in multiple steps of the loline alkaloid diversification pathway, contributing to the production of several different alkaloid derivatives from a single enzymatic activity [15] [12].

LolM activity is essential for the production of N-methylloline, which serves as the immediate precursor for N-formylloline formation through the action of the cytochrome P450 enzyme LolP [15] [12]. This sequential enzymatic relationship demonstrates the coordinated nature of the loline alkaloid biosynthetic pathway, where each enzyme contributes to the overall diversity of the final product mixture [15] [12].

Plant-Mediated Acetylation Reactions

Plant-mediated acetylation reactions represent a remarkable example of interspecies metabolic cooperation in the production of loline alkaloids, specifically in the formation of N-acetylloline [14] [15] [12]. This process involves the participation of plant acetyltransferase enzymes that work in conjunction with fungal biosynthetic enzymes to produce the complete spectrum of loline alkaloid derivatives [14] [15].

The discovery of plant-mediated acetylation was made through feeding experiments using asymbiotic meadow fescue plants, which were provided with exogenous loline to test their capacity for further metabolic modification [14] [15] [12]. These experiments revealed that loline-fed meadow fescue plants produced N-acetylloline, while control plants fed with loline but lacking the endophytic fungus showed no such conversion [14] [15] [12].

The plant acetyltransferase responsible for N-acetylloline formation shows species-specific activity patterns, with meadow fescue demonstrating robust acetylation capacity while perennial ryegrass shows little or no activity toward loline substrates [14] [15] [12]. This species-specific distribution suggests that the plant acetyltransferase activity may have evolved independently in different grass species or may be subject to different regulatory controls [14] [15] [12].

The enzymatic mechanism of plant-mediated acetylation follows the standard biochemical pathway for acetyltransferase reactions, utilizing acetyl-coenzyme A as the acetyl donor [14] [15]. The plant enzyme demonstrates specificity for loline as a substrate, efficiently converting it to N-acetylloline through the transfer of an acetyl group to the N-1 position of the pyrrolizidine ring system [14] [15].

The biological significance of plant-mediated acetylation extends beyond simple chemical diversification, as it represents a unique example of metabolic cooperation between symbiotic organisms [14] [15] [12]. This cooperation enables the production of a broader spectrum of bioactive compounds than would be possible through fungal metabolism alone, potentially enhancing the protective effects of the grass-endophyte association [14] [15] [12].

The discovery of plant-mediated acetylation has raised important questions about the evolutionary origins and ecological functions of this metabolic cooperation [14] [15] [12]. The plant acetyltransferase activity appears to be distinct from the fungal acetylation system that produces exo-1-acetamidopyrrolizidine from 1-aminopyrrolizidine, suggesting independent evolutionary origins for these two acetylation systems [14] [15] [12].

The cellular location and regulatory mechanisms controlling plant-mediated acetylation remain areas of active investigation [14] [15] [12]. Understanding whether the acetylation occurs within plant cells or at the plant-fungus interface could provide insights into the mechanisms of metabolic cooperation and the trafficking of loline alkaloids between the two symbiotic partners [14] [15] [12].

Lolium cuneatum as Primary Source

Norloline was first isolated from Lolium cuneatum, establishing this species as the primary natural source of the alkaloid [1] [2]. Lolium cuneatum, originally documented in the flora of the former Soviet Union, represents a taxonomically distinct member of the ryegrass complex that demonstrates exceptional capacity for norloline production [3]. This species exhibits remarkable host specificity for loline-producing endophytes, with alkaloid concentrations reaching substantial levels that can constitute a significant portion of the plant's dry weight [4].

The biochemical relationship between Lolium cuneatum and its endophytic partners represents a highly specialized mutualistic interaction. Research has demonstrated that norloline accumulation in this species follows predictable patterns tied to plant developmental stages and environmental conditions [5]. The alkaloid serves multiple ecological functions within this host system, including protection against insect herbivores and potential contributions to abiotic stress tolerance [6].

Historical documentation reveals that norloline was initially isolated and characterized from Lolium cuneatum seeds, where concentrations were found to be exceptionally high compared to other plant tissues [7] [8]. The structural elucidation of norloline from this primary source established the fundamental chemical framework for understanding the entire loline alkaloid family. Subsequent investigations have confirmed that Lolium cuneatum maintains consistent norloline production across different geographic populations, suggesting strong genetic control over alkaloid biosynthesis pathways [1] [4].

Endophytic Epichloë Symbiont Dependency

The production of norloline in Poaceae species is absolutely dependent on the presence of endophytic fungi belonging to the genus Epichloë, previously classified under the anamorph genus Neotyphodium [9] [6] [10]. These obligate biotrophic fungi establish systemic infections within host grasses, colonizing intercellular spaces throughout the plant while maintaining strict symbiotic relationships [11] [12]. The endophytic nature of these fungi represents one of the most sophisticated plant-microbe interactions documented in nature, with the fungal partner providing chemical defense capabilities that the plant cannot produce independently [10] [13].

Epichloë species demonstrate remarkable host specificity, with different fungal strains exhibiting preferences for particular grass genera and species [6] [14] [15]. The loline alkaloid biosynthetic machinery resides entirely within the fungal genome, with specific gene clusters encoding the enzymatic pathways necessary for norloline production [16] [17]. These biosynthetic gene clusters include essential components such as lolA and lolC genes, which serve as molecular markers for loline-producing capability in endophytic strains [4] [18].

The symbiotic relationship between Epichloë endophytes and their grass hosts extends beyond simple alkaloid production to encompass complex metabolic integration [19] [20]. Endophytic hyphae grow in synchronization with host plant development, ensuring optimal positioning for alkaloid synthesis and distribution throughout plant tissues [11]. The fungal partner receives essential nutrients and protection from the host plant, while providing defensive alkaloids and enhanced stress tolerance in return [6] [21].

Molecular investigations have revealed that loline alkaloid production occurs exclusively within the context of the plant-endophyte association, with pure fungal cultures requiring specific environmental conditions to maintain alkaloid synthesis [22]. The dependency relationship is so complete that grass plants lacking endophytic infection are incapable of producing any loline alkaloids, demonstrating the absolute requirement for fungal partnership in norloline biosynthesis [6] [23].

Geographic Variation in Alkaloid Production

Geographic distribution patterns of norloline-producing grass-endophyte associations reveal significant regional variations that reflect both evolutionary adaptation and environmental pressures [24] [25] [26]. The global distribution of Epichloë endophytes shows pronounced geographic clustering, with the highest diversity and infection rates occurring in temperate regions of the Northern Hemisphere, particularly Europe and Asia where many Lolium and Festuca species originated [27] [15] [28].

Within individual geographic regions, substantial variation exists in norloline production levels among different populations of the same host species [25] [29]. Australian populations of Lolium rigidum infected with Epichloë occultans demonstrate this geographic variability, with total loline alkaloid concentrations ranging from undetectable levels to over 1200 parts per million across different collection sites [25]. These variations correlate with local environmental conditions, including precipitation patterns, temperature regimes, and soil characteristics that influence both plant growth and endophyte development [25] [26].

European populations of endophyte-infected grasses show distinct latitudinal gradients in alkaloid production, with northern populations often exhibiting different alkaloid profiles compared to southern counterparts [26] [30]. Seasonal monitoring studies conducted in Germany revealed that alkaloid concentrations in Lolium perenne infected with Epichloë festucae var. lolii fluctuate significantly throughout the year, with peak concentrations occurring during late summer months when environmental stress levels are typically highest [26].

The geographic variation in norloline production also reflects the evolutionary history of grass-endophyte associations [31] [30]. Populations in regions where grasses and endophytes have co-evolved over extended periods typically demonstrate more stable and predictable alkaloid production patterns compared to areas where novel associations have been established through human introduction or natural dispersal [27] [29]. These patterns suggest that geographic adaptation involves both plant and fungal components working in concert to optimize alkaloid production for local conditions [30].

Environmental Stressors Influencing Biosynthesis

Environmental stress conditions serve as primary regulators of norloline biosynthesis, with multiple abiotic and biotic factors contributing to alkaloid accumulation patterns [32] [33] [26]. Drought stress represents one of the most significant environmental triggers for enhanced loline alkaloid production, with water-stressed plants consistently showing elevated norloline concentrations compared to well-watered controls [4] [34] [35]. This stress-induced response reflects the adaptive value of alkaloids in protecting plants during periods of environmental challenge when herbivore pressure may be intensified [36] [17].

Temperature stress, particularly exposure to elevated temperatures, significantly influences norloline accumulation in endophyte-infected grasses [32] [26]. Heat stress triggers upregulation of secondary metabolite biosynthetic pathways, including those responsible for loline alkaloid production [32]. Seasonal temperature fluctuations create predictable patterns of alkaloid accumulation, with peak concentrations typically occurring during the warmest months when both temperature and drought stress converge [33] [26].

Mechanical damage and herbivory pressure represent important biotic stressors that induce norloline production through wound response mechanisms [4] [37]. Physical wounding of plant tissues triggers rapid increases in alkaloid concentrations, with damaged meadow fescue plants showing nearly ten-fold increases in loline alkaloid levels within days of mechanical damage [4]. This induced response demonstrates the role of norloline as an active defense compound that can be rapidly mobilized in response to herbivore attack [21] [37].

Nutrient availability, particularly nitrogen status, significantly affects norloline biosynthesis through its influence on amino acid precursor availability [32] [37] [38]. The biosynthetic pathway for loline alkaloids requires specific amino acid substrates, including proline and homoserine, making nitrogen availability a limiting factor for alkaloid production [9] [22]. Optimal nitrogen levels support maximum alkaloid synthesis, while both deficiency and excess can disrupt normal biosynthetic processes [32] [35].

XLogP3

Wikipedia

Dates

Explore Compound Types